molecular formula C18H25ClN2O3 B1500728 {1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester CAS No. 1146080-69-4

{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester

Cat. No. B1500728
CAS RN: 1146080-69-4
M. Wt: 352.9 g/mol
InChI Key: YWLLLDZHJUFYLT-UHFFFAOYSA-N
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Description

{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H25ClN2O3 and its molecular weight is 352.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Alkaloids : The compound's enantiomers have been used to synthesize biologically active alkaloids like sedridine, allosedridine, and coniine through a stereoselective process (Passarella et al., 2005).

  • Structural Characterization : Terflavoxate-HCl, a structurally related compound, has been characterized for its antispasmodic properties, revealing insights into its molecular structure (Leonardi et al., 1993).

  • Diastereoselective Synthesis : Research on atropisomeric quinazolin-4-ones involved synthesizing compounds related to the chemical , highlighting the stereochemical stability and properties of these molecules (Natsugari et al., 2006).

  • Pharmacological Applications : YKP1447, a compound with structural similarities, has been investigated as an atypical antipsychotic drug, demonstrating selective binding to serotonin and dopamine receptors (Dong et al., 2009).

  • Antimycobacterial Activity : Studies have shown that hydrochlorides of piperidinylethyl esters of phenylcarbamic acids, which are structurally related, exhibit antimycobacterial activity against various Mycobacterium strains (Waisser et al., 2004).

  • Photolysis of N-Substituted Urethanes : Research on the photolysis of N-aryl-carbamic acid alkyl esters has provided insights into the primary products and photooxidation mechanisms (Schultze, 1973).

  • Multi-target Therapeutic Approach : The synthesis and evaluation of dimethyl-carbamic acid esters, similar in structure, have been explored for their potential in treating Alzheimer's disease, demonstrating neuroprotective properties (Lecanu et al., 2010).

  • Effects on Membrane Fluidity : Studies on monohydrochloride of structurally related carbamic acid esters have shown biphasic effects on the fluidity of model membranes (Gallová et al., 1995).

  • Crystallographic Studies : The molecular structure of related compounds, such as tert-butyl esters, has been examined using X-ray crystallography, revealing details about their molecular conformation (Kant et al., 2015).

  • Asymmetric Synthesis of Piperidines : Research involving the Claisen rearrangement of derivatives from serine to piperidines has provided insights into the synthesis of substituted piperidine subunits (Acharya & Clive, 2010).

properties

IUPAC Name

tert-butyl N-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)20-15-8-10-21(11-9-15)12-16(22)13-4-6-14(19)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLLDZHJUFYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671373
Record name tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperidin-4-yl}-carbamic acid tert-butyl ester

CAS RN

1146080-69-4
Record name tert-Butyl {1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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